Chlorhydrate de semicarbazide

Vue d'ensemble

Description

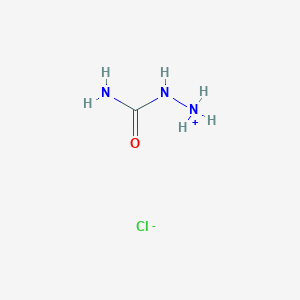

Semicarbazide hydrochloride is a chemical compound with the formula OC(NH2)(N2H3)·HCl. It is a water-soluble white solid and a derivative of urea. This compound is widely used in various chemical reactions and has significant applications in scientific research and industry .

Mécanisme D'action

Target of Action

Semicarbazide hydrochloride primarily targets cytosine residues in RNA and DNA, as well as cytosine and deoxycytosine nucleosides . These targets play a crucial role in the genetic information storage and transmission in cells.

Mode of Action

The compound interacts with its targets by binding to them . This binding can lead to changes in the structure and function of the nucleic acids, potentially affecting the processes of transcription and replication.

Biochemical Pathways

It’s known that the compound can react with aldehydes and ketones to produce semicarbazones via a condensation reaction . This is an example of imine formation resulting from the reaction of a primary amine with a carbonyl group .

Pharmacokinetics

Given its water solubility , it can be inferred that it might have good bioavailability.

Result of Action

The molecular and cellular effects of semicarbazide hydrochloride’s action are diverse. It has been demonstrated to have accumulative and reproductive toxicity, mutagenicity and genotoxicity, endocrine disruptors, and neurotoxicity . In experimental animals, ingestion of semicarbazide hydrochloride has led to symptoms such as tremors, ataxia, equilibrium difficulties, and convulsions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of semicarbazide hydrochloride. For instance, it has become an important pollutant in the environment, found in sources such as chemical reactions, food processing, and endogenous substances . To reduce its content in the environment, it’s crucial to control the use of nitrofurazone, a drug from which semicarbazide is a metabolite .

Applications De Recherche Scientifique

Semicarbazide hydrochloride has a wide range of applications in scientific research:

Analyse Biochimique

Biochemical Properties

Semicarbazide hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It is frequently reacted with aldehydes and ketones to produce semicarbazones via a condensation reaction . This reaction is an example of imine formation resulting from the reaction of a primary amine with a carbonyl group . The products of semicarbazide, semicarbazones, and thiosemicarbazones are known to have antiviral, anti-infective, and antineoplastic activity through binding to copper or iron in cells .

Cellular Effects

Semicarbazide hydrochloride has been shown to have various effects on cells. It has been demonstrated to be accumulative and cause reproductive toxicity, mutagenicity, genotoxicity, endocrine disruption, and neurotoxicity . It can be transmitted into the human body via the food chain, inducing diseases such as anemia, neuritis, and liver necrosis .

Molecular Mechanism

The molecular mechanism of action of semicarbazide hydrochloride involves its interaction with biomolecules at the molecular level. It binds to copper or iron in cells, which is thought to contribute to its antiviral, anti-infective, and antineoplastic activity

Temporal Effects in Laboratory Settings

It is known that semicarbazide hydrochloride is a stable compound , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that semicarbazide hydrochloride can accumulate in aquatic organisms and has the potential to cause diseases such as anemia, neuritis, and liver necrosis .

Metabolic Pathways

It is known that semicarbazide hydrochloride is a metabolite of nitrofurazone .

Transport and Distribution

It is known that semicarbazide hydrochloride is a water-soluble compound , suggesting that it may be easily transported and distributed within cells and tissues.

Subcellular Localization

Given its water solubility , it may be localized in various compartments or organelles within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Semicarbazide hydrochloride can be synthesized by treating urea with hydrazine. The reaction is as follows:

OC(NH2)2 + N2H4 → OC(NH2)(N2H3) + NH3

A further reaction with hydrazine can yield carbohydrazide:

OC(NH2)(N2H3) + N2H4 → OC(N2H3)2 + NH3

Another method involves reacting an aqueous hydrazine solution with urea at temperatures ranging from 80°C to 130°C. The reaction mixture is then treated with alcohol and anhydrous hydrogen chloride to precipitate semicarbazide hydrochloride .

Industrial Production Methods: In industrial settings, semicarbazide hydrochloride is produced by reacting carbon monoxide with hydrazine at superatmospheric pressures and temperatures between 0°C and 200°C in the presence of a catalytic amount of a metal carbonyl. The resulting semicarbazide is then acidified to yield the desired salt .

Analyse Des Réactions Chimiques

Types of Reactions: Semicarbazide hydrochloride undergoes various chemical reactions, including:

Condensation Reactions: It reacts with aldehydes and ketones to form semicarbazones via a condensation reaction.

Oxidation Reactions: Semicarbazide can be oxidized under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Condensation Reactions: Common reagents include aldehydes and ketones. The reaction typically occurs under mild conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Major Products Formed:

Semicarbazones: Formed from the reaction with aldehydes and ketones.

Oxidized Products: Various oxidized derivatives depending on the oxidizing agent used.

Comparaison Avec Des Composés Similaires

Semicarbazide hydrochloride can be compared with other similar compounds such as thiosemicarbazide and carbohydrazide:

Thiosemicarbazide: Similar to semicarbazide, but contains a sulfur atom.

Carbohydrazide: Formed from the further reaction of semicarbazide with hydrazine.

Uniqueness: Semicarbazide hydrochloride is unique due to its versatility in forming semicarbazones, which are valuable in various chemical and biological applications. Its ability to bind to nucleic acids and metal ions also distinguishes it from other similar compounds .

Propriétés

Numéro CAS |

563-41-7 |

|---|---|

Formule moléculaire |

CH6ClN3O |

Poids moléculaire |

111.53 g/mol |

Nom IUPAC |

aminourea;hydron;chloride |

InChI |

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H |

Clé InChI |

XHQYBDSXTDXSHY-UHFFFAOYSA-N |

SMILES |

C(=O)(N)NN.Cl |

SMILES isomérique |

C(=O)(N)N[NH3+].[Cl-] |

SMILES canonique |

[H+].C(=O)(N)NN.[Cl-] |

Point d'ébullition |

347 to 365 °F at 760 mm Hg DECOMPOSES (NTP, 1992) |

Color/Form |

Prisms from dilute alcohol White crystals |

melting_point |

342 to 347 °F decomposes at 347-365° F (EPA, 1998) 175-185 °C /decomposes/ |

Key on ui other cas no. |

563-41-7 |

Description physique |

Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998) |

Pictogrammes |

Acute Toxic; Irritant; Health Hazard |

Numéros CAS associés |

57-56-7 (Parent) |

Solubilité |

Very soluble (NTP, 1992) Freely sol in water with acid reaction; very slightly sol in hot alcohol; Insol in anhyd ether Insoluble in absolute alcohol In water, 1X10+6 mg/L at 25 °C /Estimated/ 9.2 [ug/mL] |

Synonymes |

Hydrazinecarboxamide Monohydrochloride; Aminourea Hydrochloride; Semicarbazide Chloride; SEM |

Pression de vapeur |

0.13 mm Hg at 25 °C /Estimated/ |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.